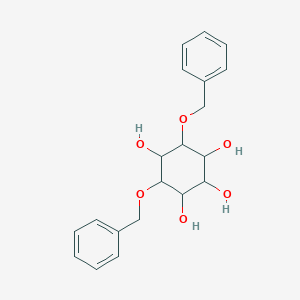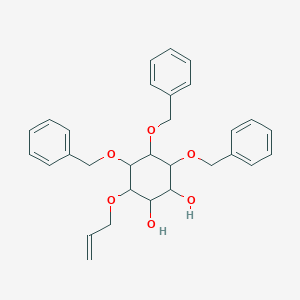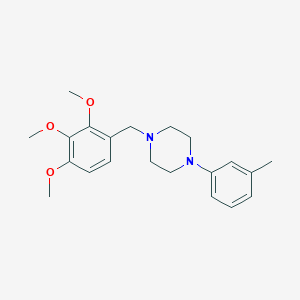
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, also known as MAOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MAOE is a derivative of the organic compound aniline and is widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory and antibacterial agents.
Wirkmechanismus
The mechanism of action of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is not well understood. However, it has been suggested that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate may act by inhibiting the activity of certain enzymes involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. However, it has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate. One potential direction is to further investigate its mechanism of action and its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of drug delivery, as it has been shown to have the ability to penetrate cell membranes. Additionally, further research is needed to understand the potential toxicity of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate and its effects on the environment.
Synthesemethoden
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can be synthesized through the reaction of aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, which can be purified through recrystallization.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-4-3-5-11(8-10)15-12(17)6-7-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b7-6+ |
InChI-Schlüssel |
NRUVZCSYSOJLHP-VOTSOKGWSA-N |
Isomerische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)OC |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)

![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)

![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
